N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a 3-methyl-1,2-thiazol-5-amine moiety. This compound is notable for its stability and reactivity, making it a valuable reagent in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-methyl-1,2-thiazol-5-amine in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures (24-40°C) to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield, often involving precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (NEt₃) or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-silicon or carbon-nitrogen bonds .
Scientific Research Applications
N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines, facilitating complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine involves its ability to act as a silylating agent. The tert-butyl(dimethyl)silyl group can protect reactive functional groups during chemical reactions, preventing unwanted side reactions. This protection is achieved through the formation of stable silicon-oxygen or silicon-nitrogen bonds, which can be selectively cleaved under specific conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent but lacks the thiazole moiety.
tert-Butyldimethylsilanol: Similar structure but with a hydroxyl group instead of an amine.
tert-Butyldimethylsilyl trifluoromethanesulfonate: More reactive silylating agent used in similar applications.
Uniqueness
N-[tert-Butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine is unique due to the presence of the thiazole ring, which imparts additional reactivity and potential biological activity. This makes it a versatile compound in both synthetic and applied chemistry .
Properties
CAS No. |
94225-35-1 |
---|---|
Molecular Formula |
C10H20N2SSi |
Molecular Weight |
228.43 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]-3-methyl-1,2-thiazol-5-amine |
InChI |
InChI=1S/C10H20N2SSi/c1-8-7-9(13-11-8)12-14(5,6)10(2,3)4/h7,12H,1-6H3 |
InChI Key |
NGTVORJHHMSTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)N[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.